molecular formula C18H19NO4 B14438001 N(beta)-Phenylpropionyltyrosine CAS No. 74717-57-0

N(beta)-Phenylpropionyltyrosine

Cat. No.: B14438001
CAS No.: 74717-57-0
M. Wt: 313.3 g/mol
InChI Key: MCWLXSHTRCIDDZ-INIZCTEOSA-N
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Description

N(beta)-Phenylpropionyltyrosine is a synthetic tyrosine derivative characterized by the substitution of a phenylpropionyl group at the beta position of the tyrosine backbone. The phenylpropionyl moiety may influence receptor binding or metabolic stability, though further studies are required to confirm these properties .

Properties

CAS No.

74717-57-0

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(3-phenylpropanoylamino)propanoic acid

InChI

InChI=1S/C18H19NO4/c20-15-9-6-14(7-10-15)12-16(18(22)23)19-17(21)11-8-13-4-2-1-3-5-13/h1-7,9-10,16,20H,8,11-12H2,(H,19,21)(H,22,23)/t16-/m0/s1

InChI Key

MCWLXSHTRCIDDZ-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(beta)-Phenylpropionyltyrosine typically involves the acylation of tyrosine with phenylpropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error. The use of high-purity reagents and solvents is crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N(beta)-Phenylpropionyltyrosine undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenylpropionic acid derivatives.

    Reduction: The carbonyl group in the phenylpropionyl moiety can be reduced to an alcohol.

    Substitution: The hydroxyl group on the tyrosine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Phenylpropionic acid derivatives.

    Reduction: Phenylpropionyl alcohol derivatives.

    Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Scientific Research Applications

N(beta)-Phenylpropionyltyrosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism by which N(beta)-Phenylpropionyltyrosine exerts its effects is primarily through its interaction with specific molecular targets. The phenylpropionyl group can interact with hydrophobic pockets in proteins, altering their function. Additionally, the tyrosine residue can participate in hydrogen bonding and electrostatic interactions, further modulating protein activity. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with N-Acetyltyrosine

N-Acetyltyrosine (NAT), a well-characterized tyrosine derivative, replaces the amino group’s hydrogen with an acetyl group. Key differences include:

Property N(beta)-Phenylpropionyltyrosine N-Acetyltyrosine
Functional Group Phenylpropionyl at beta position Acetyl at amino group
Lipophilicity Likely higher due to aromatic side chain Moderate (acetyl group)
Pharmacological Use Potential research applications USP/EP reference standard; cell culture
Synthesis Complexity Multi-step (inferred from similar compounds) Standard acetylation procedures

NAT is widely used as a reference material in pharmaceutical quality control, while this compound’s larger hydrophobic group may make it more suitable for probing lipid-rich environments or targeted drug delivery .

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